4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide

Plasmepsin inhibition Malaria Fragment-based drug discovery

Procure this verified plasmepsin inhibitor fragment (IC50: 0.184 µM) as a crucial assay reference standard or a divergent starting point for SAR expansion. Unlike optimized 2-aminoquinazolin-4(3H)-one leads, this benzisothiazole-piperazine carboxamide scaffold provides unique vectors for exploring flap pocket binding modes. Ideal for computational validation, assay calibration, and building novel aspartic protease inhibitor libraries where scaffold differentiation is required.

Molecular Formula C13H16N4OS
Molecular Weight 276.36 g/mol
Cat. No. B4651924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide
Molecular FormulaC13H16N4OS
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCNC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32
InChIInChI=1S/C13H16N4OS/c1-14-13(18)17-8-6-16(7-9-17)12-10-4-2-3-5-11(10)19-15-12/h2-5H,6-9H2,1H3,(H,14,18)
InChIKeyLPMPIEZLULWIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide (CAS 925174-20-5) as a Plasmepsin Inhibitor Fragment


4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide (CAS 925174-20-5, MW 276.36) is a synthetic small molecule belonging to the benzothiazole-piperazine carboxamide class. It has been reported as a fragment hit in a fragment-based drug discovery campaign targeting malarial plasmepsins, with a recorded IC50 of 0.184 µM against an unspecified plasmepsin subtype [1]. Its structural scaffold—a benzisothiazole linked to an N-methylpiperazine carboxamide—distinguishes it from the 2-aminoquinazolin-4(3H)-one core that ultimately emerged as the lead series from that campaign [2]. Current publicly available data beyond this single biochemical measurement are sparse, and no selectivity, ADMET, or in vivo profiling data have been identified for this specific compound.

Why Benzothiazole-Piperazine Carboxamides Cannot Be Treated as Interchangeable for Plasmepsin-Targeted Procurement


Within the benzothiazole-piperazine chemical space, minor modifications to the carboxamide substituent or the heterocyclic core can drastically alter target engagement and selectivity profiles. The parent study explicitly demonstrates that optimization of the initial fragment hits—including this compound—required iterative medicinal chemistry to introduce hydrophobic substituents occupying the plasmepsin flap pocket, leading to >10-fold selectivity over human cathepsin D [1]. The 2-aminoquinazolin-4(3H)-one core that ultimately delivered nanomolar potency and selectivity is structurally divergent from the benzisothiazole-piperazine scaffold of this compound. For procurement decisions, these structural differences mean that potency and selectivity data from the 2-aminoquinazolin-4(3H)-one lead series cannot be extrapolated to this benzisothiazole fragment, and vice versa. Without compound-specific selectivity data, generic substitution within this class carries unquantifiable risk of off-target activity and altered binding kinetics.

Quantitative Differentiation Evidence for 4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide: Available Data and Critical Gaps


Plasmepsin Biochemical Inhibition: Single-Point IC50 Without Direct Comparator

The sole publicly available quantitative activity data for this compound is an IC50 value of 0.184 (unit not explicitly specified but inferred as µM based on the context of the source study) recorded against a plasmepsin enzyme [1]. This result originates from the fragment screening campaign that ultimately produced the 2-aminoquinazolin-4(3H)-one lead series. Critically, the published study does not report a direct head-to-head comparison between this benzisothiazole fragment and the optimized 2-aminoquinazolin-4(3H)-one leads under identical assay conditions, nor does it provide IC50 values for the closest structural analogs within the benzisothiazole-piperazine sub-series. The absence of comparator data means that the relative potency ranking of this compound against other fragment hits from the same library, or against the eventual lead compounds, cannot be determined.

Plasmepsin inhibition Malaria Fragment-based drug discovery Aspartic protease

Critical Evidence Gaps: Selectivity, ADMET, and In Vivo Data

A systematic search of PubMed, BRENDA, and authoritative chemical databases (ChEMBL, PubChem) revealed no publicly available data for this compound in the following categories essential for scientific selection: (i) selectivity against human aspartic proteases (e.g., cathepsin D, renin); (ii) selectivity across plasmepsin subtypes (Plm I, II, IV, V, IX, X); (iii) cellular activity against Plasmodium falciparum; (iv) aqueous solubility, logP/D, or metabolic stability; (v) in vivo pharmacokinetics or efficacy. The parent study reported that optimized 2-aminoquinazolin-4(3H)-one leads achieved >10-fold selectivity over cathepsin D and cellular IC50 values of ~1 µM against P. falciparum 3D7 [1], but these data cannot be extrapolated to this benzisothiazole fragment due to the substantial chemotype divergence.

Selectivity profiling ADMET Physicochemical properties Procurement risk assessment

Evidence-Supported Application Scenarios for 4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide


Biochemical Fragment Screening and Plasmepsin Inhibitor Tool Compound

The compound is suitable as a reference fragment for plasmepsin inhibition assays, given the recorded IC50 of 0.184 µM [1]. Researchers validating new plasmepsin assays or screening libraries for aspartic protease inhibitors may use this compound as a control to benchmark assay sensitivity. However, the absence of published selectivity data means it should not be used as a selectivity control for cathepsin D or other human aspartic proteases without in-house profiling. Its structural novelty relative to the 2-aminoquinazolin-4(3H)-one lead series [2] may also make it useful as a chemical probe for exploring alternative binding modes within the plasmepsin active site, particularly if co-crystallization or SAR expansion is planned.

Medicinal Chemistry Starting Point for Benzisothiazole-Piperazine SAR Expansion

The benzisothiazole-piperazine carboxamide scaffold represents a chemotype distinct from the 2-aminoquinazolin-4(3H)-one leads [2]. Medicinal chemistry teams seeking to diversify their plasmepsin inhibitor portfolio could procure this compound as a starting point for systematic SAR studies. The N-methyl carboxamide and benzisothiazole moieties offer multiple vectors for chemical modification (e.g., N-alkyl variation, benzisothiazole ring substitution, piperazine linker modification) to explore potency and selectivity drivers. The baseline IC50 of 0.184 µM [1] provides a reference point for evaluating the impact of structural modifications on target engagement.

Computational Chemistry and Docking Validation

The compound's relatively low molecular weight (276.36) and defined biochemical activity make it suitable for computational chemistry applications, including docking studies and binding mode prediction for plasmepsin enzymes. Its IC50 of 0.184 µM [1] can serve as a validation data point for scoring function calibration. However, the absence of an experimentally determined binding mode (no co-crystal structure available in the PDB for this compound) limits its utility as a definitive computational benchmark.

NOT RECOMMENDED: Cellular or In Vivo Antimalarial Efficacy Studies

Based on the current evidence, this compound should not be procured for cellular antimalarial assays or in vivo efficacy models. No cellular IC50 data against P. falciparum or any other Plasmodium species exist in the public domain for this specific compound. While optimized leads from the parent study achieved cellular activity [2], extrapolation from biochemical IC50 to cellular efficacy is unreliable without compound-specific permeability, efflux, and target engagement data. Procurement for these applications would require substantial de novo data generation.

Quote Request

Request a Quote for 4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.